An In-depth Technical Guide to the Chemical Properties of Boc-Ala-Ala-OMe
An In-depth Technical Guide to the Chemical Properties of Boc-Ala-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N-Boc-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe), a dipeptide derivative crucial in peptide synthesis and drug development. This document details its physicochemical characteristics, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.
Core Chemical Properties
Boc-Ala-Ala-OMe is a white solid at room temperature. Its stability is attributed to the tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the alanine dimer. This protection is instrumental in preventing unwanted side reactions during peptide synthesis.
Physicochemical Data
The key quantitative data for Boc-Ala-Ala-OMe are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 19794-10-6 | [1][2][3] |
| Molecular Formula | C₁₂H₂₂N₂O₅ | [1][2][3] |
| Molecular Weight | 274.31 g/mol | [1][2][4] |
| Melting Point | 110-111 °C | [1] |
| Density | 1.101 g/cm³ | [1] |
| Appearance | White to off-white powder/solid | [1] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Ethyl Acetate (EtOAc). | |
| Storage | Store at -20°C for long-term stability.[2] |
Spectroscopic Data
¹H NMR (predicted in CDCl₃, 400 MHz):
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δ (ppm): ~6.5-7.0 (d, 1H, NH), ~5.1 (d, 1H, NH), ~4.4-4.6 (m, 1H, α-CH), ~4.2-4.4 (m, 1H, α-CH), 3.73 (s, 3H, OCH₃), 1.44 (s, 9H, C(CH₃)₃), ~1.3-1.4 (d, 6H, 2 x CH₃ of Ala).
¹³C NMR (predicted in CDCl₃, 100 MHz):
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δ (ppm): ~173 (C=O, ester), ~172 (C=O, amide), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~52 (OCH₃), ~50 (α-CH), ~49 (α-CH), ~28 (C(CH₃)₃), ~18-19 (CH₃ of Ala).
IR (predicted, cm⁻¹):
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~3300 cm⁻¹: N-H stretching (amide)
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~1740 cm⁻¹: C=O stretching (ester)
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~1690 cm⁻¹: C=O stretching (Boc carbamate)
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~1650 cm⁻¹: C=O stretching (amide I)
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~1520 cm⁻¹: N-H bending (amide II)
Experimental Protocols
The synthesis of Boc-Ala-Ala-OMe is typically achieved through the coupling of N-Boc-L-alanine (Boc-Ala-OH) with L-alanine methyl ester (H-Ala-OMe). The following is a detailed methodology for a common solution-phase synthesis approach.
Synthesis of Boc-Ala-Ala-OMe via DCC/HOBt Coupling
Materials:
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N-Boc-L-alanine (Boc-Ala-OH)
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L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
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N,N'-Dicyclohexylcarbodiimide (DCC)
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1-Hydroxybenzotriazole (HOBt)
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N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)
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Saturated sodium bicarbonate solution (NaHCO₃)
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1 M Hydrochloric acid (HCl)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
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Neutralization of H-Ala-OMe·HCl:
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Dissolve L-alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add N-Methylmorpholine (NMM) (1.0 equivalent) dropwise to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0 °C.
-
-
Activation of Boc-Ala-OH:
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In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
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Cool this solution to 0 °C.
-
-
Coupling Reaction:
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To the solution of Boc-Ala-OH and HOBt, add a solution of DCC (1.1 equivalents) in DCM.
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Stir the mixture at 0 °C for 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
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Add the neutralized H-Ala-OMe solution from step 1 to the activated Boc-Ala-OH mixture.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
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Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure Boc-L-Ala-L-Ala-OMe.
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Mandatory Visualizations
Synthesis Workflow of Boc-Ala-Ala-OMe
The following diagram illustrates the logical workflow for the synthesis of Boc-Ala-Ala-OMe.
Caption: Synthesis workflow for Boc-Ala-Ala-OMe.
This guide provides essential technical information for researchers and professionals working with Boc-Ala-Ala-OMe. The presented data and protocols are compiled from publicly available sources and are intended for laboratory use by qualified individuals.
